molecular formula C18H23N3O3S B2533508 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380145-26-4

5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2533508
CAS No.: 2380145-26-4
M. Wt: 361.46
InChI Key: VWZIGGJYGWVVFZ-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked through an ether bond to a methylbenzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Formation of the ether bond: The final step involves the formation of the ether bond between the pyrimidine ring and the piperidine moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as GPR119 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to increased insulin secretion and improved glucose tolerance . The activation of GPR119 receptors also promotes the release of incretin hormones, which further enhance insulin secretion and glucose uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine lies in its specific substitution pattern and its potent activity as a GPR119 agonist. This makes it a valuable compound for the development of new therapeutic agents targeting metabolic disorders such as diabetes and obesity .

Properties

IUPAC Name

5-ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-3-15-12-19-18(20-13-15)24-16-8-10-21(11-9-16)25(22,23)17-6-4-14(2)5-7-17/h4-7,12-13,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZIGGJYGWVVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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